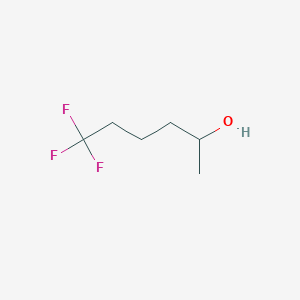

6,6,6-Trifluorohexan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,6,6-Trifluorohexan-2-ol is a chemical compound with the molecular formula C6H11F3O . It is used in various applications due to its unique properties .

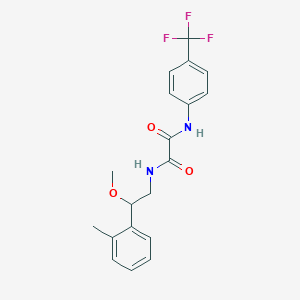

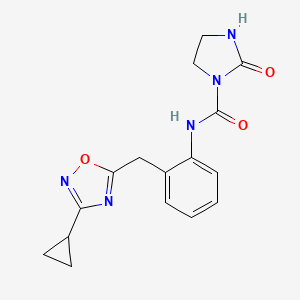

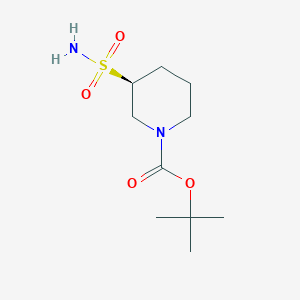

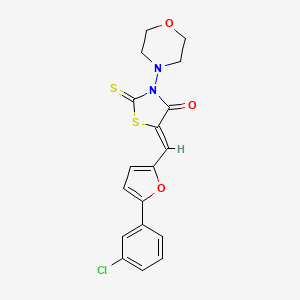

Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as X-ray crystallography and molecular mechanics calculations .

Physical and Chemical Properties Analysis

This compound has specific physical and chemical properties such as melting point, boiling point, and density . These properties can influence its behavior in different environments and its suitability for various applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 6,6,6-Trifluorohexan-2-ol has been utilized in the synthesis of telechelic fluorinated diols, which are important for various chemical processes. A study by Lahiouhel et al. (2001) explored the radical addition of 1-iodoperfluorohexane to allyl alcohol, resulting in the production of fluorinated telechelic diol with high yield. This demonstrates the compound's relevance in fluorine chemistry and material synthesis (Lahiouhel, Améduri, & Boutevin, 2001).

Role in Catalysis

- The compound has been found to play a role in various catalytic processes. For instance, Erker (2005) discussed the use of tris(pentafluorophenyl)borane, a related compound, in catalytic hydrometallation reactions, alkylations, and aldol-type reactions. This indicates the potential of this compound in enhancing or facilitating these types of chemical reactions (Erker, 2005).

Application in EPR Spectroscopy

- The use of this compound as a solvent in electron paramagnetic resonance (EPR) spectroscopy has been documented. Eberson et al. (1997) highlighted its unique properties such as low nucleophilicity and high hydrogen bonding donor strength, which makes it an ideal solvent for studying radical cations in EPR spectroscopy. This application is crucial in understanding the mechanisms of various chemical reactions and the behavior of radical species (Eberson, Hartshorn, Persson, & Radner, 1997).

Environmental Impact

- The impact of fluorochemicals, including this compound, on environmental systems has been studied. Schultz et al. (2006) conducted a study on fluorochemical mass flows in a municipal wastewater treatment facility. They found that certain fluorochemicals, including compounds similar to this compound, showed significant decreases in mass flows during certain stages of wastewater treatment, indicating the environmental persistence and behavior of these compounds (Schultz, Higgins, Huset, Luthy, Barofsky, & Field, 2006).

Synthesis of Fluoro Sugars

- The compound has also been used in the synthesis of 6-deoxy-6,6,6-trifluoro sugars, a process involving 1,2-migration of a tert-butyldimethylsilyl group. This innovative route for accessing fluorinated sugars was explored by Yamazaki, Mizutani, and Kitazume (1993), showing the compound's relevance in the synthesis of specialized organic molecules (Yamazaki, Mizutani, & Kitazume, 1993).

Chemical Shift Studies in Mixtures

- Investigations into the fluorine chemical shifts of 6,6,6-trifluoro-1-hexanol, a closely related compound, in mixtures with water and organic cosolvents were conducted by Muller (1977). This research provides insights into the solvent effects on chemical shifts, which is essential for understanding the behavior of fluorochemicals in different environments (Muller, 1977).

Other Applications

- The synthesis of various derivatives, including 6,6,6-Trifluoro-3-hexanone-5,5-diolatotriphenylantimony and its structural studies, as conducted by Sharutin et al. (2008), expands the understanding of the compound's versatility in forming complex organometallic structures (Sharutin, Pakusina, Sharutina, & Pochekutova, 2008).

Eigenschaften

IUPAC Name |

6,6,6-trifluorohexan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O/c1-5(10)3-2-4-6(7,8)9/h5,10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBACPGEQCKHJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-((4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2691405.png)

![4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2691406.png)

![N-(2,3-dimethoxybenzyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691410.png)

![Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2691416.png)

![(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone](/img/structure/B2691422.png)